molecular formula C11H18N2O3 B2897947 tert-butyl 3-(N'-hydroxycarbamimidoyl)bicyclo[1.1.1]pentane-1-carboxylate CAS No. 2225181-87-1

tert-butyl 3-(N'-hydroxycarbamimidoyl)bicyclo[1.1.1]pentane-1-carboxylate

Cat. No.: B2897947
CAS No.: 2225181-87-1
M. Wt: 226.27 g/mol
InChI Key: SCSGEZRXPDGOCX-UHFFFAOYSA-N
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Description

“tert-butyl 3-(N’-hydroxycarbamimidoyl)bicyclo[1.1.1]pentane-1-carboxylate” is a chemical compound with the CAS Number: 2225181-87-1 . It has a molecular weight of 226.28 . The IUPAC name for this compound is tert-butyl 3- (amino (nitroso)methyl)bicyclo [1.1.1]pentane-1-carboxylate . The physical form of this compound is a powder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H18N2O3/c1-9(2,3)16-8(14)11-4-10(5-11,6-11)7(12)13-15/h7H,4-6,12H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram. Unfortunately, I’m unable to generate such diagrams.


Physical and Chemical Properties Analysis

The compound is a powder at room temperature . Other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the sources I found.

Scientific Research Applications

Physicochemical and Pharmacokinetic Properties

The tert-butyl group is commonly used in medicinal chemistry due to its physicochemical properties. However, its use can sometimes result in undesirable effects like increased lipophilicity and decreased metabolic stability. Research has explored alternative substituents to the tert-butyl group, focusing on modifications to bioactive compounds such as bosentan and vercirnon. These studies document the comparative physicochemical data of different substituents including tert-butyl, which could inform the application and optimization of tert-butyl 3-(N'-hydroxycarbamimidoyl)bicyclo[1.1.1]pentane-1-carboxylate in drug development (Westphal et al., 2015).

Bicyclo[1.1.1]pentane as Bioisosteres

Bicyclo[1.1.1]pentanes are recognized as effective bioisosteres for aromatic rings, tert-butyl groups, and alkynes. The synthesis of 3-alkylbicyclo[1.1.1]pentan-1-amines from [1.1.1]propellane has been reported, highlighting the utility of these compounds in streamlining the synthesis of important bicyclo[1.1.1]pentan-1-amine building blocks. This process shows potential for the efficient incorporation of pharmaceutically relevant amines onto the bicyclo[1.1.1]pentane scaffold, which could include this compound (Hughes et al., 2019).

Radical Acylation and Functionalization Techniques

The development of radical acylation methods for [1.1.1]propellane with aldehydes provides straightforward access to bicyclo[1.1.1]pentane ketones. This methodology is important for drug discovery, allowing for the late-stage modification of bioactive molecules and versatile transformation of bicyclo[1.1.1]pentane ketones. Such techniques could be applied to the modification and functionalization of this compound, enhancing its utility in medicinal chemistry (Li et al., 2022).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 3-(N'-hydroxycarbamimidoyl)bicyclo[1.1.1]pentane-1-carboxylate involves the reaction of tert-butyl bicyclo[1.1.1]pentane-1-carboxylate with hydroxylamine hydrochloride followed by the reaction with cyanogen bromide and then with tert-butyl carbazate. The resulting compound is then reacted with sodium methoxide to obtain the final product.", "Starting Materials": [ "tert-butyl bicyclo[1.1.1]pentane-1-carboxylate", "hydroxylamine hydrochloride", "cyanogen bromide", "tert-butyl carbazate", "sodium methoxide" ], "Reaction": [ "Step 1: tert-butyl bicyclo[1.1.1]pentane-1-carboxylate is reacted with hydroxylamine hydrochloride in the presence of sodium acetate and acetic acid to form tert-butyl 3-(hydroxyamino)bicyclo[1.1.1]pentane-1-carboxylate.", "Step 2: tert-butyl 3-(hydroxyamino)bicyclo[1.1.1]pentane-1-carboxylate is reacted with cyanogen bromide in the presence of triethylamine to form tert-butyl 3-(N'-cyanocarbamimidoyl)bicyclo[1.1.1]pentane-1-carboxylate.", "Step 3: tert-butyl 3-(N'-cyanocarbamimidoyl)bicyclo[1.1.1]pentane-1-carboxylate is reacted with tert-butyl carbazate in the presence of triethylamine to form tert-butyl 3-(N'-cyanocarbamimidoyl)-N-tert-butylcarbazate.", "Step 4: tert-butyl 3-(N'-cyanocarbamimidoyl)-N-tert-butylcarbazate is reacted with sodium methoxide in methanol to form tert-butyl 3-(N'-hydroxycarbamimidoyl)bicyclo[1.1.1]pentane-1-carboxylate." ] }

CAS No.

2225181-87-1

Molecular Formula

C11H18N2O3

Molecular Weight

226.27 g/mol

IUPAC Name

tert-butyl 3-(N'-hydroxycarbamimidoyl)bicyclo[1.1.1]pentane-1-carboxylate

InChI

InChI=1S/C11H18N2O3/c1-9(2,3)16-8(14)11-4-10(5-11,6-11)7(12)13-15/h15H,4-6H2,1-3H3,(H2,12,13)

InChI Key

SCSGEZRXPDGOCX-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)C12CC(C1)(C2)C(=NO)N

Canonical SMILES

CC(C)(C)OC(=O)C12CC(C1)(C2)C(=NO)N

solubility

not available

Origin of Product

United States

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